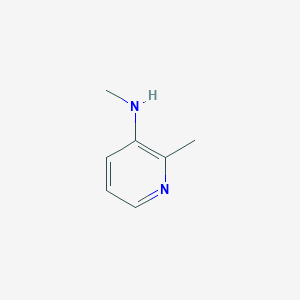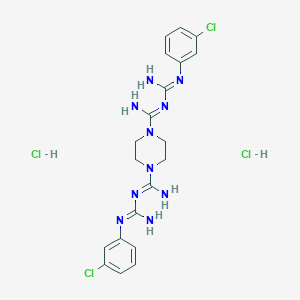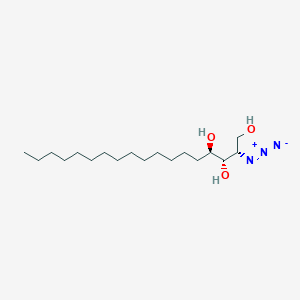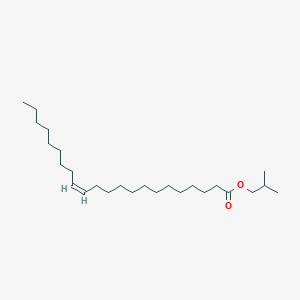
Isobutyl (Z)-docos-13-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl (Z)-docos-13-enoate is a type of unsaturated fatty acid ester that has been the subject of extensive scientific research in recent years. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of isobutyl (Z)-docos-13-enoate is complex and has not yet been fully elucidated. However, it is believed that this compound exerts its effects by modulating the activity of various enzymes and signaling pathways in cells. For example, isobutyl (Z)-docos-13-enoate has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This may explain its anti-inflammatory effects.
生化和生理效应
Isobutyl (Z)-docos-13-enoate has a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant effects. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and has been studied for its potential use in the treatment of cancer. Isobutyl (Z)-docos-13-enoate has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been found to have antioxidant effects, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
Isobutyl (Z)-docos-13-enoate has several advantages for use in lab experiments. For example, this compound is relatively easy to synthesize and purify, and is stable under a range of experimental conditions. Additionally, isobutyl (Z)-docos-13-enoate has been extensively studied, and its mechanism of action and biochemical effects are well-understood. However, there are also some limitations to the use of isobutyl (Z)-docos-13-enoate in lab experiments. For example, this compound may have different effects in different cell types or in vivo, and its effects may be influenced by factors such as dose and duration of exposure.
未来方向
There are several future directions for research on isobutyl (Z)-docos-13-enoate. One potential area of research is the development of new methods for synthesizing this compound, which may improve its purity or yield. Additionally, further research is needed to fully elucidate the mechanism of action of isobutyl (Z)-docos-13-enoate, and to identify additional targets for this compound. Furthermore, additional studies are needed to determine the safety and efficacy of isobutyl (Z)-docos-13-enoate in vivo, and to evaluate its potential use in the treatment of various diseases. Finally, research is needed to explore the potential applications of isobutyl (Z)-docos-13-enoate in fields such as food science and agriculture.
合成方法
Isobutyl (Z)-docos-13-enoate can be synthesized using a variety of different methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between the fatty acid and the alcohol. Chemical synthesis involves the use of chemical reagents to produce the ester, while microbial synthesis involves the use of microorganisms to produce the ester.
科学研究应用
Isobutyl (Z)-docos-13-enoate has been the subject of extensive scientific research due to its potential applications in a variety of fields, including medicine, food science, and agriculture. In medicine, this compound has been found to have anti-inflammatory and anti-tumor properties, and has been studied for its potential use in the treatment of cancer and other diseases. In food science, isobutyl (Z)-docos-13-enoate has been studied for its potential use as a food additive, due to its ability to improve the texture and flavor of food products. In agriculture, this compound has been studied for its potential use as a pesticide, due to its ability to inhibit the growth of certain pests.
属性
CAS 编号 |
19773-50-3 |
|---|---|
产品名称 |
Isobutyl (Z)-docos-13-enoate |
分子式 |
C26H50O2 |
分子量 |
394.7 g/mol |
IUPAC 名称 |
2-methylpropyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(27)28-24-25(2)3/h11-12,25H,4-10,13-24H2,1-3H3/b12-11- |
InChI 键 |
VTAMRSRSTWWDEQ-QXMHVHEDSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(C)C |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(C)C |
其他 CAS 编号 |
19773-50-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



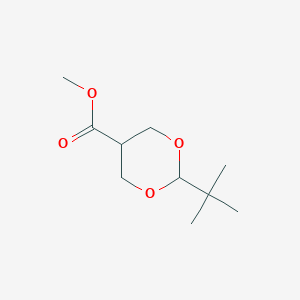
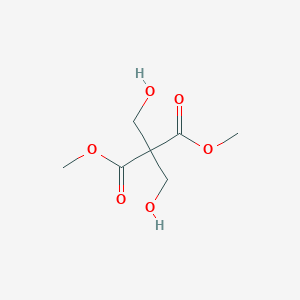
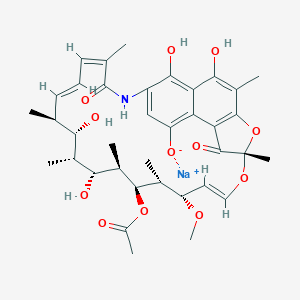
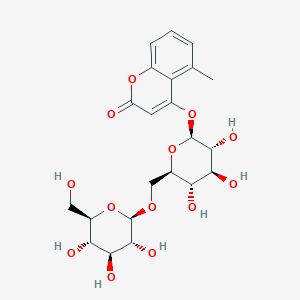
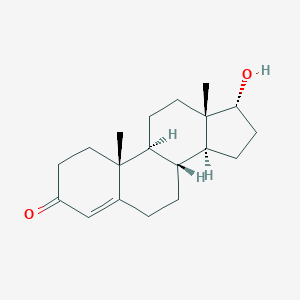
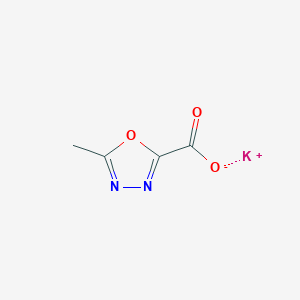
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
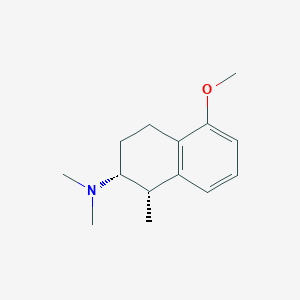
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
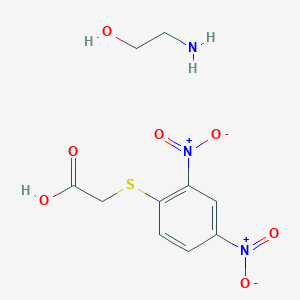
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)
